Cas no 28783-49-5 (N-2-(2-Thienyl)ethylformamide)
N-2-(2-Thienyl)ethylformamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(2-Thienyl)ethyl]formamide
- N-(2-(thien-2-yl)ethyl)formamide
- DB-188589
- N-(2-thiophen-2-ylethyl)formamide
- starbld0041454
- N-(2-(thiophen-2-yl)ethyl)formamide
- 28783-49-5
- SCHEMBL1997483
- N-(2-(2-thienyl)ethyl)formamide
- HBWLGAIQNVAFGS-UHFFFAOYSA-N
- AKOS014324818
- N-2-(2-Thienyl)ethylformamide
-
- Inchi: 1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9)
- InChI Key: HBWLGAIQNVAFGS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCNC=O
Computed Properties
- Exact Mass: 155.04048508g/mol
- Monoisotopic Mass: 155.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.3Ų
N-2-(2-Thienyl)ethylformamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T344430-500mg |
N-[2-(2-Thienyl)ethyl]formamide |
28783-49-5 | 500mg |
$201.00 | 2023-05-17 | ||
| TRC | T344430-2.5g |
N-[2-(2-Thienyl)ethyl]formamide |
28783-49-5 | 2.5g |
$ 660.00 | 2022-06-02 | ||
| TRC | T344430-5g |
N-[2-(2-Thienyl)ethyl]formamide |
28783-49-5 | 5g |
$ 1080.00 | 2022-06-02 | ||
| TRC | T344430-2500mg |
N-[2-(2-Thienyl)ethyl]formamide |
28783-49-5 | 2500mg |
$798.00 | 2023-05-17 | ||
| TRC | T344430-5000mg |
N-[2-(2-Thienyl)ethyl]formamide |
28783-49-5 | 5g |
$1303.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474894-500 mg |
N-[2-(2-Thienyl)ethyl]formamide, |
28783-49-5 | 500MG |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-474894-500mg |
N-[2-(2-Thienyl)ethyl]formamide, |
28783-49-5 | 500mg |
¥2858.00 | 2023-09-05 |
N-2-(2-Thienyl)ethylformamide Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on N-2-(2-Thienyl)ethylformamide
Recent Advances in the Study of N-2-(2-Thienyl)ethylformamide (CAS: 28783-49-5)
N-2-(2-Thienyl)ethylformamide (CAS: 28783-49-5) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its unique structural properties and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
One of the key areas of investigation has been the synthesis and optimization of N-2-(2-Thienyl)ethylformamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more viable for large-scale production. The researchers utilized a combination of palladium-catalyzed cross-coupling and formylation reactions, achieving a yield of over 85%. This advancement is critical for further pharmacological studies and potential commercialization.
In terms of biological activity, N-2-(2-Thienyl)ethylformamide has shown promising results as a modulator of specific neurotransmitter receptors. A preclinical study conducted by a team at the University of California demonstrated its affinity for the GABAA receptor, suggesting potential applications in the treatment of anxiety and epilepsy. The compound exhibited a high binding affinity (IC50 = 12 nM) and selectivity, which could reduce off-target effects commonly associated with current therapeutics.
Another significant development is the exploration of N-2-(2-Thienyl)ethylformamide in oncology research. A recent paper in Cancer Research (2024) highlighted its role as an inhibitor of histone deacetylases (HDACs), enzymes implicated in cancer progression. In vitro studies using human leukemia cell lines showed that the compound induced apoptosis and cell cycle arrest at low micromolar concentrations. These findings position it as a potential candidate for combination therapies in hematological malignancies.
Despite these promising results, challenges remain in the clinical translation of N-2-(2-Thienyl)ethylformamide. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a short half-life, necessitating further structural modifications or formulation strategies. Additionally, comprehensive toxicity studies are required to ensure its safety profile before advancing to human trials.
In conclusion, N-2-(2-Thienyl)ethylformamide (CAS: 28783-49-5) represents a versatile compound with significant potential in multiple therapeutic areas. Recent advancements in its synthesis and understanding of its biological mechanisms have paved the way for further research. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in vivo to unlock its full therapeutic potential.
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